

Maxacalcitol: A Comparative Analysis of a Key Vitamin D Receptor Agonist

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Compound of Interest

Compound Name: Maxacalcitol-D6

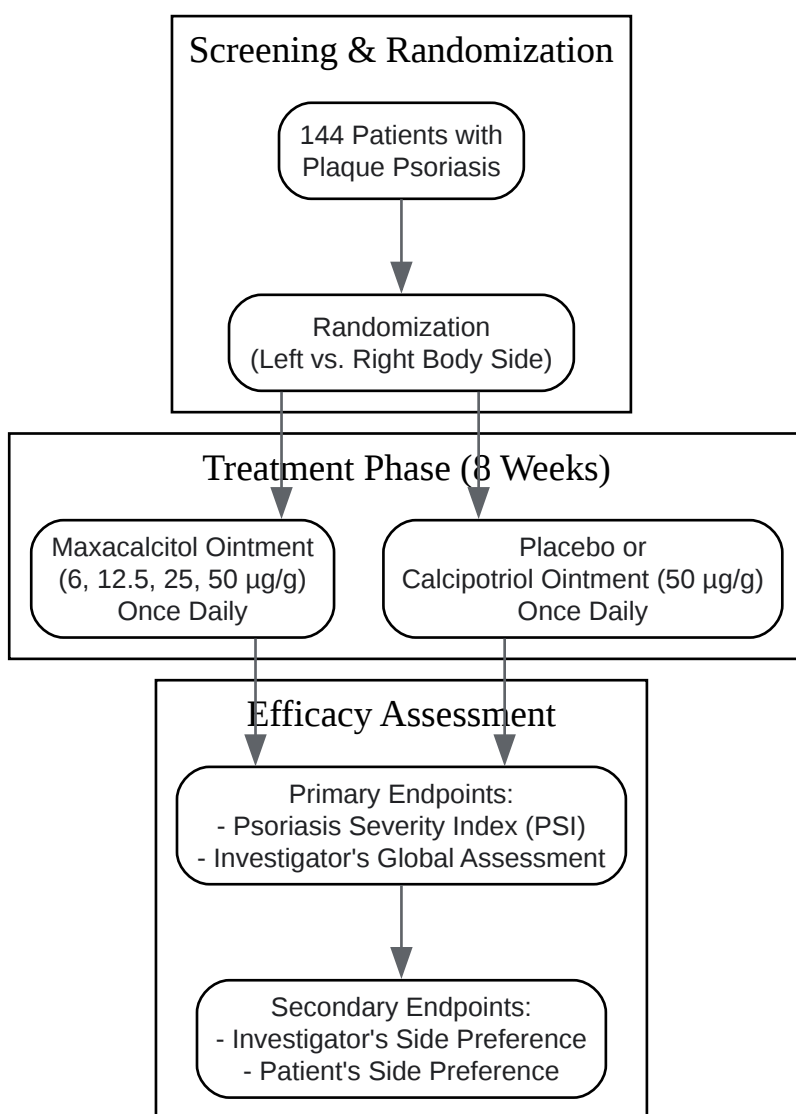
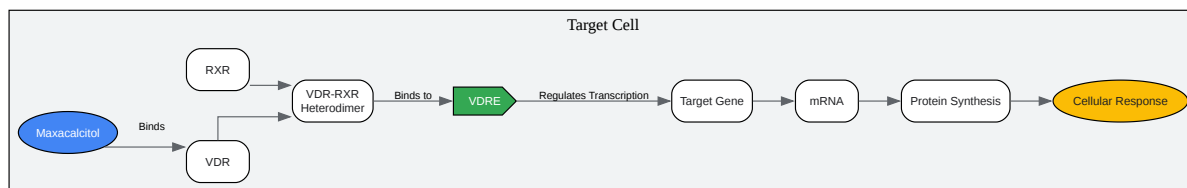
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Maxacalcitol, a synthetic analog of vitamin D, has emerged as a significant therapeutic agent in the management of secondary hyperparathyroidism and psoriasis. Its efficacy stems from its primary mechanism of action as a Vitamin D Receptor (VDR) agonist. This guide provides a comprehensive comparison of Maxacalcitol with other VDR agonists, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of its relative performance.

Mechanism of Action: VDR-Mediated Gene Transcription

Maxacalcitol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor present in various tissues, including the parathyroid glands, intestines, bones, and kidneys.^[1] Upon binding, the Maxacalcitol-VDR complex forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.^[1] This process ultimately influences calcium and phosphate homeostasis, suppresses parathyroid hormone (PTH) synthesis and secretion, and modulates immune responses and cellular proliferation and differentiation.^[1]



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References

- 1. What is the mechanism of Maxacalcitol? [synapse.patsnap.com]
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